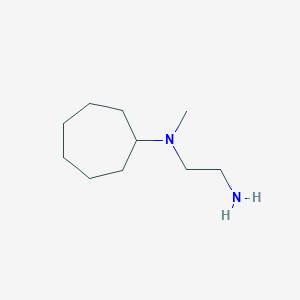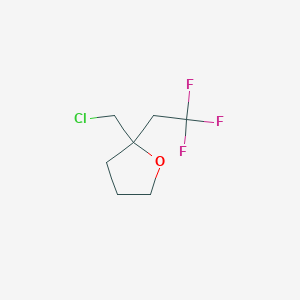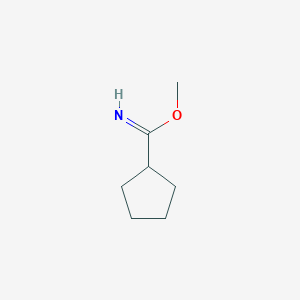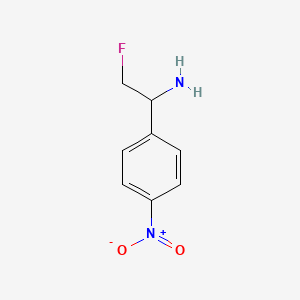
N-(2-aminoethyl)-N-methylcycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-N-methylcycloheptanamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a cycloheptane ring substituted with an N-methyl group and an N-(2-aminoethyl) group. Amines are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-methylcycloheptanamine can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with N-methyl-2-aminoethanol in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
N-(2-aminoethyl)-N-methylcycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary amines
Substitution: Substituted amines
科学的研究の応用
N-(2-aminoethyl)-N-methylcycloheptanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(2-aminoethyl)-N-methylcycloheptanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
類似化合物との比較
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-acrylamide
- N-methyl-1-propanamine
Uniqueness
N-(2-aminoethyl)-N-methylcycloheptanamine is unique due to its cycloheptane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H22N2 |
|---|---|
分子量 |
170.30 g/mol |
IUPAC名 |
N'-cycloheptyl-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C10H22N2/c1-12(9-8-11)10-6-4-2-3-5-7-10/h10H,2-9,11H2,1H3 |
InChIキー |
SMLCPTUKCHLOMD-UHFFFAOYSA-N |
正規SMILES |
CN(CCN)C1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)
![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)

![2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13197220.png)


![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)


